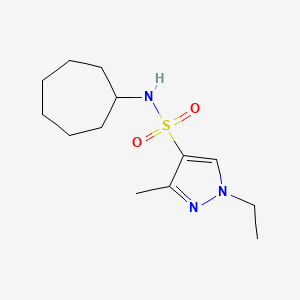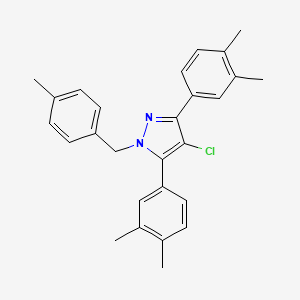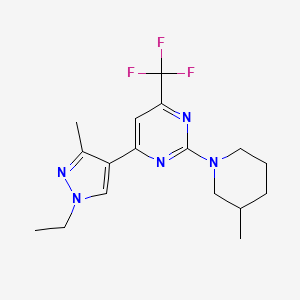![molecular formula C24H23ClN4O B10934283 N-(3-chloro-4-methylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934283.png)
N-(3-chloro-4-methylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3-CHLORO-4-METHYLPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including chloro, methyl, and phenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Chlorination: The starting material, 4-methylphenyl, undergoes chlorination in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Nitration and Reduction: The chlorinated product is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a reducing agent like iron powder or tin chloride to obtain the corresponding amine.
Cyclization: The amine is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrazolo[3,4-b]pyridine core.
Amidation: The final step involves the reaction of the pyrazolo[3,4-b]pyridine derivative with 3-chloro-4-methylphenyl isocyanate to form the desired carboxamide compound
Analyse Des Réactions Chimiques
N~4~-(3-CHLORO-4-METHYLPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Applications De Recherche Scientifique
N~4~-(3-CHLORO-4-METHYLPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Pharmaceutical Research: It is used in the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is studied for its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the body. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
N~4~-(3-CHLORO-4-METHYLPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
3-Chloro-4-methylphenyl isocyanate: This compound is a key intermediate in the synthesis of the target compound and shares structural similarities.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a different heterocyclic core but shares the chloro and methylphenyl substituents .
Propriétés
Formule moléculaire |
C24H23ClN4O |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23ClN4O/c1-5-29-23-22(16(4)28-29)19(13-21(27-23)17-9-6-14(2)7-10-17)24(30)26-18-11-8-15(3)20(25)12-18/h6-13H,5H2,1-4H3,(H,26,30) |
Clé InChI |
UVOLOCDRUQSBKK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=C(C=C4)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934200.png)
![N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934206.png)
![N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10934207.png)

![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10934216.png)
![2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934235.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10934243.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10934259.png)
![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10934260.png)

![6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934273.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934277.png)

![6-cyclopropyl-N-[4-(morpholin-4-yl)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934279.png)
